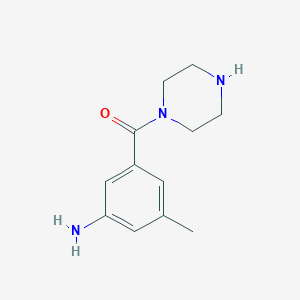

(3-Amino-5-methylphenyl)-piperazin-1-ylmethanone

Description

(3-Amino-5-methylphenyl)-piperazin-1-ylmethanone is a phenylpiperazine derivative characterized by a methanone group bridging a piperazine ring and a substituted phenyl group. The phenyl moiety contains an amino (-NH₂) group at the 3-position and a methyl (-CH₃) group at the 5-position. This structural motif is common in medicinal chemistry due to piperazine’s versatility as a pharmacophore, often contributing to receptor binding and pharmacokinetic optimization. The compound’s unique substitution pattern may influence its electronic properties, solubility, and biological interactions compared to analogs .

Properties

Molecular Formula |

C12H17N3O |

|---|---|

Molecular Weight |

219.28 g/mol |

IUPAC Name |

(3-amino-5-methylphenyl)-piperazin-1-ylmethanone |

InChI |

InChI=1S/C12H17N3O/c1-9-6-10(8-11(13)7-9)12(16)15-4-2-14-3-5-15/h6-8,14H,2-5,13H2,1H3 |

InChI Key |

GVLWNJBDLRLYBL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)N)C(=O)N2CCNCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-5-methylphenyl)-piperazin-1-ylmethanone typically involves the reaction of 3-amino-5-methylphenyl derivatives with piperazine. One common method includes the use of coupling agents such as EDC·HCl in the presence of solvents like DMF under room temperature conditions . Another approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization .

Industrial Production Methods

Industrial production methods for this compound may involve continuous synthesis processes, where reagents are added in a controlled manner to achieve high yields and purity. Techniques such as solid-phase synthesis and photocatalytic synthesis are also employed to produce piperazine derivatives on a larger scale .

Chemical Reactions Analysis

Types of Reactions

(3-Amino-5-methylphenyl)-piperazin-1-ylmethanone undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the amino or methyl groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

(3-Amino-5-methylphenyl)-piperazin-1-ylmethanone has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Amino-5-methylphenyl)-piperazin-1-ylmethanone involves its interaction with specific molecular targets and pathways. For instance, it may act on cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . The compound’s effects are mediated through binding to receptors or enzymes, altering their activity and influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Key Features

The following table summarizes critical structural differences between the target compound and analogs from the literature:

Analysis of Substituent Effects

Amino Group Position

- Ortho-substitution can sterically hinder interactions with flat binding sites (e.g., enzyme active regions).

- This contrasts with the simpler phenyl substitution in the target compound .

Methyl Group on Piperazine

- The 4-methylpiperazine in w3 and the (2-aminophenyl) analog may improve metabolic stability by reducing oxidation at the piperazine nitrogen. However, methylation could also decrease aqueous solubility compared to the target compound’s unsubstituted piperazine .

Carbonyl Linker

- MK47 uses an ethanone linker instead of methanone, introducing additional flexibility. This might alter binding kinetics in targets requiring conformational adaptability, such as G protein-coupled receptors (GPCRs) .

Electron-Withdrawing Groups

- The trifluoromethyl (-CF₃) group in MK47 enhances lipophilicity and resistance to enzymatic degradation, a feature absent in the target compound.

Pharmacological Implications

- Target Compound: The 3-amino-5-methylphenyl substitution may favor interactions with serotonin or dopamine receptors, common targets for phenylpiperazines.

- w3 : The pyrimidine-triazolyl extension in w3 suggests kinase inhibition applications (e.g., JAK2 or EGFR targets), diverging from the target’s likely CNS-focused profile .

- MK47: The -CF₃ group and ethanone linker could make MK47 suitable for peripheral targets with high lipophilicity demands, such as inflammatory enzymes .

Biological Activity

(3-Amino-5-methylphenyl)-piperazin-1-ylmethanone is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, particularly focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

This structure features a piperazine ring, which is significant for its interaction with various biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, highlighting its potential as a pharmacological agent.

1. MAO Inhibition

Research indicates that compounds related to this structure may exhibit monoamine oxidase (MAO) inhibition. For instance, derivatives have shown selective inhibitory activity towards MAO-A compared to MAO-B, suggesting potential applications in treating mood disorders .

2. Anticancer Activity

A study on piperazine derivatives demonstrated that modifications in the phenylacetamide moiety could lead to enhanced cytotoxicity against pancreatic cancer cell lines. The structure-activity relationship (SAR) analysis indicated that specific substitutions on the piperazine ring significantly affected the anticancer efficacy .

3. Neuropharmacological Effects

The compound's interaction with serotonin receptors has been hypothesized to contribute to its neuropharmacological effects. For example, similar compounds have been shown to act as agonists or antagonists at serotonin receptors, which are crucial in regulating mood and anxiety .

Table 1: Summary of Biological Activities

Detailed Research Findings

- MAO Inhibition : A study reported that certain analogs exhibited MAO-A inhibition comparable to clorgyline, a standard MAO inhibitor. The selectivity towards MAO-A suggests potential for treating depression and anxiety disorders .

- Anticancer Activity : In a focused library screening, modifications led to compounds with IC50 values indicating potent activity against various cancer cell lines. For instance, the introduction of bulky groups on the piperazine ring enhanced the cytotoxic effect significantly .

- Neuropharmacological Effects : The dual action of agonism and antagonism at serotonin receptors has been linked to beneficial effects in models of irritable bowel syndrome (IBS), suggesting that similar compounds could be explored for gastrointestinal disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.